molecular formula C8H4F3O4P B14412711 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 85233-01-8

2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14412711
CAS No.: 85233-01-8
M. Wt: 252.08 g/mol
InChI Key: QRIUTJFWQRVIGD-UHFFFAOYSA-N
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Description

2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It contains a trifluoroacetyl group attached to a benzodioxaphosphole ring, which imparts distinct chemical reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroacetyl group. The process may involve the use of catalysts or specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic anhydride in industrial settings requires careful handling due to its corrosive nature and potential environmental impact . Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetylated benzodioxaphosphole derivatives, while reduction can produce deprotected benzodioxaphosphole compounds .

Mechanism of Action

The mechanism of action of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetyl compounds may not be suitable .

Properties

CAS No.

85233-01-8

Molecular Formula

C8H4F3O4P

Molecular Weight

252.08 g/mol

IUPAC Name

1,3,2-benzodioxaphosphol-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H4F3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H

InChI Key

QRIUTJFWQRVIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)OC(=O)C(F)(F)F

Origin of Product

United States

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